(E)-2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl 3-(4-((4-chlorobenzyl)oxy)phenyl)acrylate
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Overview
Description
(E)-2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl 3-(4-((4-chlorobenzyl)oxy)phenyl)acrylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopenta[b]thiophene core with a cyano group and a chlorobenzyl ether moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl 3-(4-((4-chlorobenzyl)oxy)phenyl)acrylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopenta[b]thiophene Core: The cyclopenta[b]thiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable cyclopentadiene precursor under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under basic conditions.
Formation of the Acrylate Ester: The acrylate ester moiety can be synthesized through an esterification reaction involving an appropriate carboxylic acid and an alcohol derivative.
Coupling Reactions: The final step involves coupling the synthesized intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl ether moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent, reflux conditions.
Substitution: Amines or thiols, dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving cyano and thiophene groups.
Industrial Applications: It can be utilized in the synthesis of advanced polymers or as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl 3-(4-((4-chlorobenzyl)oxy)phenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano group can participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl 3-(4-((4-methylbenzyl)oxy)phenyl)acrylate
- **2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl 3-(4-((4-fluorobenzyl)oxy)phenyl)acrylate
Uniqueness
(E)-2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl 3-(4-((4-chlorobenzyl)oxy)phenyl)acrylate stands out due to the presence of the chlorobenzyl ether moiety, which can enhance its binding affinity and specificity towards certain molecular targets. Additionally, the combination of the cyano group and the thiophene ring provides a unique electronic environment that can influence its reactivity and interactions.
Properties
IUPAC Name |
[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] (E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4S/c27-19-9-4-18(5-10-19)15-32-20-11-6-17(7-12-20)8-13-25(31)33-16-24(30)29-26-22(14-28)21-2-1-3-23(21)34-26/h4-13H,1-3,15-16H2,(H,29,30)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNFLQKLYYMOOZ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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